molecular formula C4H10ClN B1427337 2-Methylcyclopropan-1-amine hydrochloride CAS No. 89123-14-8

2-Methylcyclopropan-1-amine hydrochloride

Cat. No. B1427337
CAS RN: 89123-14-8
M. Wt: 107.58 g/mol
InChI Key: DGEKNIYQAIAEGO-UHFFFAOYSA-N
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Description

2-Methylcyclopropan-1-amine hydrochloride is a derivative of amines, which can be used as a pharmaceutical intermediate . It has an empirical formula of C4H9N and a molecular weight of 71.12 .


Molecular Structure Analysis

The molecular structure of 2-Methylcyclopropan-1-amine hydrochloride can be represented by the SMILES string CC1CC1N . The InChI key is PYTANBUURZFYHD-UHFFFAOYSA-N .

Scientific Research Applications

Antiviral Applications

  • 2-Methylcyclopropan-1-amine hydrochloride has been explored in the synthesis of tricyclic compounds showing potent anti-influenza A virus activity. This could lead to novel anti-influenza agents for humans (Oka et al., 2001).

Chemical Synthesis and Ring-Opening Reactions

  • The compound has been used in the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles. This methodology was applied in the enantioselective synthesis of dual serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).

Deamination Studies

  • In a study on deamination, 2-methylcyclopropylamine hydrochlorides were examined, and the results indicated that an ion pair is involved in the reaction. This study contributes to understanding the chemistry of cyclopropylamines (Wiberg & Österle, 1999).

Cyclopropanation Reactions

  • The compound has been used in hydrozirconation and transmetalation reactions to produce reactive alkenyl organometallic reagents, leading to allylic amine building blocks. This has implications for synthesizing cyclopropylalkylamines (Wipf, Kendall, & Stephenson, 2003).

Reaction with Chloroform

  • Studies have shown that N,N-Bis(silatranylmethyl)methylamine reacts with chloroform resulting in amine hydrochloride and dichlorocarbene, demonstrating the compound's reactivity and potential applications in organic synthesis (Lazareva & Lazarev, 2011).

Synthesis of Amino Phosphonates

  • The compound has been involved in one-pot reactions leading to amino phosphonate esters with excellent diastereoselectivities. This process is significant for synthesizing amino-cyclopropanephosphonic acids (Fadel & Tesson, 2000).

Safety And Hazards

2-Methylcyclopropan-1-amine hydrochloride is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301, and the precautionary statements include P264, P270, P301 + P310, P405, and P501 .

properties

IUPAC Name

2-methylcyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N.ClH/c1-3-2-4(3)5;/h3-4H,2,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEKNIYQAIAEGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylcyclopropan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LA Harrison, SJ Atkinson, A Bassil… - Journal of Medicinal …, 2021 - ACS Publications
Domain-specific BET bromodomain ligands represent an attractive target for drug discovery with the potential to unlock the therapeutic benefits of antagonizing these proteins without …
Number of citations: 11 pubs.acs.org
SCC Lucas, SJ Atkinson, CW Chung… - Journal of Medicinal …, 2021 - ACS Publications
Herein, a series of 2,3-dihydrobenzofurans have been developed as highly potent bromo and extra-terminal domain (BET) inhibitors with 1000-fold selectivity for the second …
Number of citations: 12 pubs.acs.org

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